molecular formula C29H56O9 B561758 Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate CAS No. 887353-83-5

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

Cat. No.: B561758
CAS No.: 887353-83-5
M. Wt: 548.758
InChI Key: JSUURNVGHQJQRC-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUURNVGHQJQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723040
Record name tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-83-5
Record name tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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